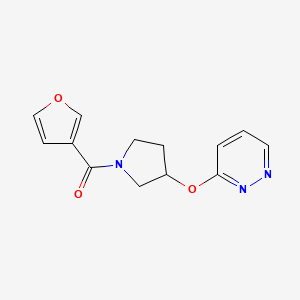
5-Bromo-4-phenyl-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-phenyl-1,2-oxazole is a chemical compound with the CAS Number: 1781624-27-8 . It has a molecular weight of 224.06 .
Synthesis Analysis
The synthesis of oxazoles, including this compound, often involves the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . There are also metal-free synthetic routes to isoxazoles .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered ring containing one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom .Chemical Reactions Analysis
Oxazoles can undergo various chemical reactions. For instance, they can be arylated and alkenylated directly in a regio- and stereospecific manner . The reaction can tolerate a wide range of functional groups .Scientific Research Applications
Synthesis of Novel Compounds with Potential Biological Activities
5-Bromo-4-phenyl-1,2-oxazole serves as a key intermediate in the synthesis of compounds that exhibit a range of biological activities. For instance, it has been used in the synthesis of derivatives with significant antimicrobial and antileishmanial activities. A study highlighted the synthesis and characterization of a compound with promising antimicrobial properties against various bacterial species and high antileishmanial activity, suggesting its potential as a drug candidate upon further in vivo studies (Ustabaş et al., 2020).
Development of New Materials
The coordination chemistry of oxazoline ligands, including derivatives of this compound, is a burgeoning area of research. These ligands have been utilized in transition metal-catalyzed asymmetric organic syntheses, demonstrating the versatility of ligand design and the modulation of chiral centers near donor atoms. This aspect is crucial for the structural characterization of complexes in both solid state and solution, offering potential applications in the synthesis of biologically active molecules (Gómez et al., 1999).
Innovative Catalytic Processes
Research has also focused on the palladium-catalyzed direct arylation of oxazole, including derivatives like this compound. This methodology facilitates the regioselective modification of oxazole at C-2 or C-5 positions, providing a broad applicability in the synthesis of biologically active compounds. The development of complementary palladium-catalyzed methods for such arylation processes represents a significant advancement in organic synthesis, enabling the efficient and selective functionalization of oxazoles (Strotman et al., 2010).
Safety and Hazards
Mechanism of Action
Target of Action
5-Bromo-4-phenyl-1,2-oxazole is a heterocyclic compound that has been shown to interact with various biological systems such as enzymes and receptors .
Mode of Action
Oxazole derivatives are known to bind to their targets via numerous non-covalent interactions . These interactions can lead to changes in the target’s function, potentially altering cellular processes.
Pharmacokinetics
Oxazole derivatives have been reported to exhibit various essential pharmacokinetic characteristics
Result of Action
Given the wide range of biological actions associated with oxazole derivatives , it’s likely that this compound could have diverse effects at the molecular and cellular level.
Action Environment
For instance, safety data sheets recommend avoiding dust formation and ensuring adequate ventilation when handling similar compounds .
Biochemical Analysis
Biochemical Properties
Oxazole derivatives are known to interact with various enzymes and receptors via numerous non-covalent interactions
Cellular Effects
Oxazole derivatives have been associated with a wide range of biological actions, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties
Molecular Mechanism
Oxazole derivatives are known to bind to various biological systems such as enzymes and receptors
properties
IUPAC Name |
5-bromo-4-phenyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-9-8(6-11-12-9)7-4-2-1-3-5-7/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBABCRJBWXRCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(ON=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1781624-27-8 |
Source


|
| Record name | 5-bromo-4-phenyl-1,2-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

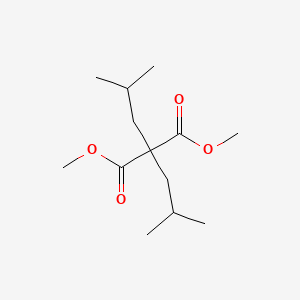
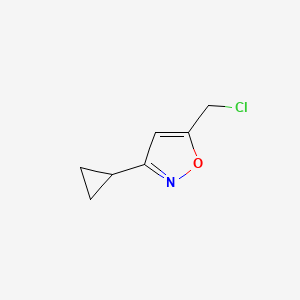

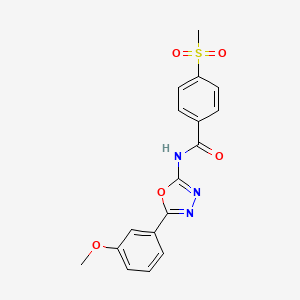
![2-oxo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide](/img/structure/B2874522.png)
![7-[(2E)-but-2-en-1-yl]-8-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2874527.png)
![(Z)-4-(azepan-1-ylsulfonyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2874528.png)
![Methyl 3-ethyl-2-((3-(isopropylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2874530.png)
![N-[4-[3-(4-methoxyphenyl)-2-(4-methoxyphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2874531.png)
![Methyl 6-bromo-2-methyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2874533.png)
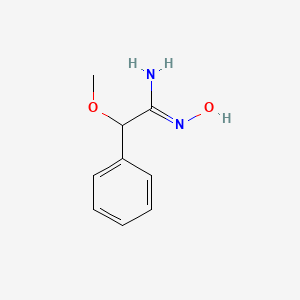
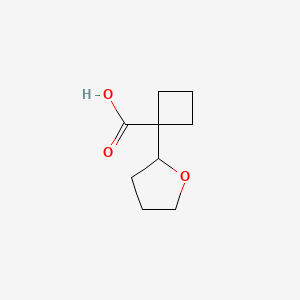
![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(3-fluoropyridin-4-yl)methanone](/img/structure/B2874537.png)
